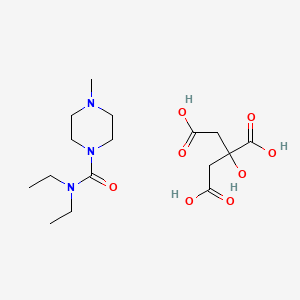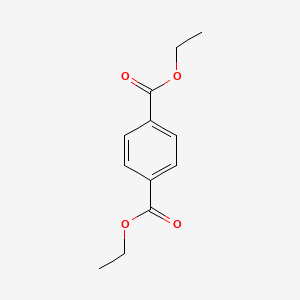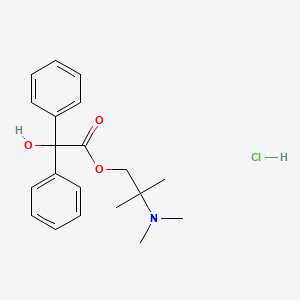
二氢硫辛酸
概述
描述
Dihydrolipoic acid is an organic compound that is the reduced form of lipoic acid. This carboxylic acid features a pair of thiol groups, making it a dithiol. It is optically active, but only the R-enantiomer is biochemically significant. The lipoic acid/dihydrolipoic acid pair participate in a variety of biochemical transformations .
科学研究应用
二氢硫辛酸在科学研究中具有广泛的应用:
化学: 它被用作还原剂,并用于合成各种含硫醇的化合物。
生物学: 它在细胞代谢中发挥作用,并作为多种酶促反应的辅酶。
作用机制
二氢硫辛酸主要通过其抗氧化特性发挥作用。它可以清除活性氧,并再生其他抗氧化剂。 该化合物与各种分子靶点相互作用,包括参与线粒体能量代谢的酶,如丙酮酸脱氢酶复合物 . 它还可以调节蛋白质水平,促进神经递质和抗氧化剂的活性 .
未来方向
Alpha-lipoic acid has pleiotropic effects in different pathways related with several diseases, its use as a potential therapeutic agent is very promising . The medicinal importance of ALA, especially its biologically active form (R-ALA), has attracted considerable attention from synthetic chemists in industrial and academic fields .
生化分析
Biochemical Properties
Dihydrolipoic acid plays a significant role in various biochemical reactions. It is the reduced and primarily active antioxidant form of α-lipoic acid, which is a co-factor for several important enzymes including pyruvate dehydrogenase, succinyl CoA dehydrogenase in the Krebs cycle, and some of the enzymes in the metabolism of amino acids . DHLA also has many biochemical functions acting as biological antioxidants, as metal chelators, reducing the oxidized forms of other antioxidant agents such as vitamin C and E .
Cellular Effects
Molecular Mechanism
DHLA exercises an antioxidant effect directly by donating electrons to a pro-oxidant or an oxidized molecule . It can regenerate reduced vitamin C from dehydroascorbic acid and it can indirectly regenerate vitamin E back from its oxidized state . DHLA also exerts a preventive effect via ERK/Nrf2/HO-1/ROS/NLRP3 pathway in LPS-induced sickness behavior rats .
Temporal Effects in Laboratory Settings
DHLA has been shown to exert preventive effects in lipopolysaccharide (LPS)-induced sickness behavior rats . The DHLA treatment increased the expression of ERK, Nrf2, and HO-1 but decreased the ROS generation levels and reduced the expression of NLRP3, caspase-1, and IL-1β in LPS-induced sickness behavior rats .
Dosage Effects in Animal Models
The effects of DHLA on animal models have not been extensively studied. It has been shown to exert preventive effects in lipopolysaccharide (LPS)-induced sickness behavior rats .
Metabolic Pathways
DHLA is involved in several metabolic pathways. Its metabolic pathway involves the reduction of ALA to DHLA followed by the S-methylation of the reduced metabolite. Further S,S-dimethylation and subsequent one or two β-oxidation reactions yield 2 and 4 carbon shorter metabolites, respectively .
Transport and Distribution
The absorption of DHLA was attenuated by the co-administration of medium-chain fatty acids, leading to the hypothesis that the monocarboxylate transporter was the most potent carrier for intestinal absorption of DHLA . In addition, a sodium-dependent multivitamin transporter has been identified .
Subcellular Localization
The mitochondrial localization of DHLA is unequivocal, but its presence and function in the nucleus were also demonstrated, generating acetyl-CoA, crucial for histone acetylation .
准备方法
合成路线和反应条件
二氢硫辛酸可以通过还原过程从硫辛酸合成。一种常用的方法是在氢气存在的情况下使用负载在碳上的钯 (Pd/C) 作为催化剂。 该反应通常在受控温度和压力条件下的乙醇溶液中进行 .
工业生产方法
二氢硫辛酸的工业生产通常涉及二氢硫辛酸的蒸馏或在特定 pH 值下使用有机溶剂从质子溶液中提取二氢硫辛酸。 这些工艺确保了化合物的纯度和产量 .
化学反应分析
反应类型
二氢硫辛酸经历各种类型的反应,包括:
氧化: 二氢硫辛酸可以被氧化回硫辛酸。
还原: 它可以作为还原剂,再生内源性抗氧化剂,如维生素 C 和 E.
取代: 硫醇基团可以参与与各种亲电试剂的取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和分子氧。
还原: 通常使用在钯催化剂存在下的氢气。
取代: 在温和条件下,烷基卤化物等亲电试剂可以与硫醇基团反应。
主要产物
氧化: 硫辛酸是主要产物。
还原: 再生抗氧化剂,如维生素 C 和 E。
取代: 根据所用亲电试剂的不同,各种取代的硫醇衍生物。
相似化合物的比较
类似化合物
硫辛酸: 二氢硫辛酸的氧化形式,也因其抗氧化特性而闻名。
谷胱甘肽: 另一种含硫醇的抗氧化剂,在细胞防御氧化应激中起着至关重要的作用。
半胱氨酸: 一种含硫醇的氨基酸,参与蛋白质和其他生物分子的合成。
独特性
二氢硫辛酸的独特性在于它能够再生内源性抗氧化剂,以及它既是抗氧化剂又是辅酶的双重作用。 与谷胱甘肽和半胱氨酸不同,二氢硫辛酸可以很容易地穿过血脑屏障,使其在神经保护应用中特别有价值 .
属性
IUPAC Name |
6,8-bis(sulfanyl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFHEQBZOYJLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(CCS)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861946 | |
| Record name | 6,8-Dihydrothioctic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrolipoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
462-20-4 | |
| Record name | Dihydrolipoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrolipoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dihydrothioctic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-disulfanyloctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROTHIOCTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NV2KHU5JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrolipoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dihydrolipoic acid (DHLA) exert its antioxidant effects?
A1: DHLA, the reduced form of α-lipoic acid, acts as a potent antioxidant through several mechanisms. It directly scavenges free radicals like hydroxyl radicals [] and reduces the phenoxyl radical of etoposide []. DHLA also participates in a redox cycle with ascorbate, regenerating it from its oxidized form, dehydroascorbate [, , ]. This recycling of ascorbate contributes to maintaining a robust antioxidant network in cells [].
Q2: Does DHLA have any pro-oxidant activities?
A2: While primarily known for its antioxidant properties, DHLA can exhibit pro-oxidant behavior under specific conditions. For example, it can stimulate superoxide anion production in rat liver mitochondria []. Additionally, the oxidation of DHLA can generate a disulfide radical anion, which reacts with oxygen to form superoxide, a reactive oxygen species with pro-oxidant potential [].
Q3: How does DHLA interact with glutathione in the cellular antioxidant system?
A3: DHLA can indirectly support the regeneration of vitamin E by reducing oxidized glutathione (GSSG) to its reduced form, glutathione (GSH) []. This interplay between DHLA, glutathione, and vitamin E highlights the interconnected nature of the cellular antioxidant network []. Additionally, DHLA can increase intracellular glutathione levels by improving cystine utilization, bypassing the need for the cystine/glutamate antiporter [].
Q4: What is the role of DHLA in the redox regulation of mitochondrial aldehyde dehydrogenase (ALDH-2)?
A4: DHLA can restore the activity of ALDH-2, a mitochondrial enzyme involved in detoxification pathways, after its inactivation by reactive oxygen species like superoxide and peroxynitrite []. This restorative effect is attributed to DHLA's ability to reduce a disulfide bond at the enzyme's active site.
Q5: What is the molecular formula and weight of DHLA?
A5: DHLA has the molecular formula C8H16O2S2 and a molecular weight of 208.33 g/mol.
Q6: What spectroscopic techniques are used to characterize DHLA?
A6: Several spectroscopic techniques are employed to characterize DHLA, including:
- NMR Spectroscopy: Used to determine the structure and study the chemical environment of DHLA and its derivatives [].
- UV-Vis Spectroscopy: DHLA absorbs UV light around 330 nm due to its strained five-membered ring. This property is useful for quantifying its concentration [].
- Electron Spin Resonance (ESR) Spectroscopy: Used to detect and characterize the radical species generated during the oxidation of DHLA [].
- X-ray Absorption Near Edge Structure (XANES) Spectroscopy: Can provide information about the binding mode of DHLA to nanoparticles [].
Q7: What alternative ligands can be used to improve the properties of DHLA-capped QDs?
A8: Compact zwitterionic ligands based on DHLA have been explored to create smaller QDs with improved colloidal stability and reduced nonspecific interactions in biological environments compared to DHLA-PEG coated QDs [].
Q8: How stable is DHLA, and what strategies can enhance its stability and bioavailability?
A9: DHLA can undergo oxidation to form α-lipoic acid. This interconversion is influenced by factors like pH and the presence of oxidizing agents. While specific formulation strategies to enhance DHLA's stability are limited in the provided literature, research suggests that administering α-lipoic acid could indirectly increase DHLA levels in vivo due to its intracellular reduction to DHLA [, ].
Q9: What is the role of DHLA in protecting against lipid peroxidation?
A10: DHLA can protect against lipid peroxidation, a damaging process affecting cell membranes, by directly scavenging peroxyl radicals and indirectly by supporting the recycling of other antioxidants like vitamin E and glutathione [, ].
Q10: How does DHLA interact with enzymes containing dithiol groups?
A11: DHLA, with its two thiol groups, can interact with and modulate the activity of enzymes containing dithiol groups. For instance, DHLA can inhibit elastase activity in cystic fibrosis sputum, potentially by disrupting disulfide bonds within the enzyme [].
Q11: What are the effects of DHLA on cellular signaling pathways?
A12: DHLA can influence cellular signaling pathways, particularly those related to oxidative stress. For example, it has been shown to suppress the expression of the proto-oncogene c-fos, which is involved in the cellular response to growth factors and oxidative stress [, ].
Q12: Can DHLA be used to repair oxidative damage to proteins?
A13: Yes, DHLA can act as a cofactor for the enzyme peptide methionine sulfoxide reductase (PMSR) [, ]. This enzyme catalyzes the reduction of methionine sulfoxide, a common oxidative modification in proteins, back to methionine, thereby repairing oxidative damage.
Q13: Are there any safety concerns regarding the use of DHLA?
A14: While generally considered safe, DHLA can exert cytotoxic effects at higher concentrations. Studies on mouse embryos showed that DHLA concentrations above 50 μM induced apoptosis and negatively impacted embryonic development []. This finding underscores the importance of carefully considering dosage and potential risks associated with DHLA exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
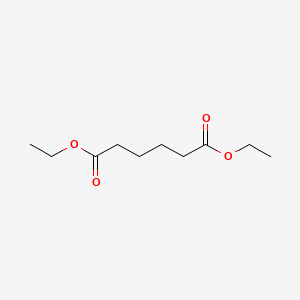
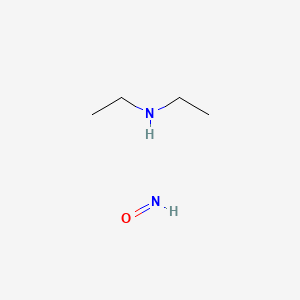
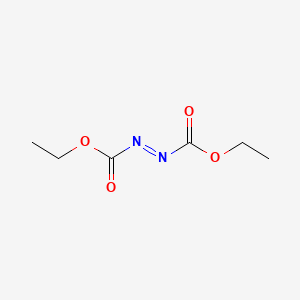
![Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate](/img/structure/B1670527.png)


